1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a difluorophenyl group and a pyrazolyl-pyridinyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrazole derivative.
Formation of the Urea Linkage: The final step involves the reaction of the difluorophenyl isocyanate with the pyrazolyl-pyridinyl intermediate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
- 1-(2,6-dichlorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
- 1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
Uniqueness
1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea stands out due to the presence of both difluorophenyl and pyrazolyl-pyridinyl groups, which confer unique electronic and steric properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-14-2-1-3-15(19)16(14)23-17(25)21-8-9-24-11-13(10-22-24)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWPDWMFKSFFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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